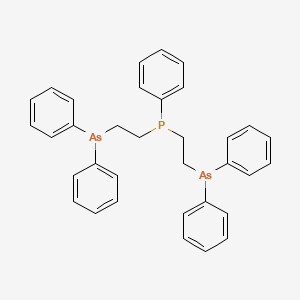

Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine

Description

Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine is a tertiary phosphine ligand featuring two diphenylarsinoethyl groups and one phenylphosphine moiety. Its molecular formula is C₃₄H₃₃As₂P, with a molecular weight of 663.44 g/mol . This compound is structurally distinct due to the incorporation of arsenic atoms in the ligand framework, which contrasts with more common phosphine-based ligands. The compound’s melting point is reported as 121–126°C, and it is commercially available for specialized coordination chemistry applications .

Properties

CAS No. |

23582-05-0 |

|---|---|

Molecular Formula |

C34H33As2P |

Molecular Weight |

622.4 g/mol |

IUPAC Name |

bis(2-diphenylarsanylethyl)-phenylphosphane |

InChI |

InChI=1S/C34H33As2P/c1-6-16-30(17-7-1)35(31-18-8-2-9-19-31)26-28-37(34-24-14-5-15-25-34)29-27-36(32-20-10-3-11-21-32)33-22-12-4-13-23-33/h1-25H,26-29H2 |

InChI Key |

FXDMXMOXMDRFGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CC[As](C2=CC=CC=C2)C3=CC=CC=C3)CC[As](C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Reaction of Diphenylarsine with Phosphine Precursors

- General Approach: The compound can be synthesized by reacting diphenylarsine with a suitable phosphorus-containing precursor under controlled conditions to form the this compound framework.

- Typical Precursors: Phenylphosphine derivatives or phenylphosphine chlorides are commonly used as phosphorus sources.

- Reaction Conditions: These reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at moderate temperatures to control reactivity and yield.

- Challenges: The presence of arsenic requires careful control to avoid toxicity and side reactions.

Lithiation and Nucleophilic Addition (Analogous Methodologies)

- While direct literature on this compound is scarce, similar organophosphorus ligands with biphenyl substituents have been synthesized via lithiation of aryl bromides followed by nucleophilic addition to phosphorus chlorides or phosphites.

- Example from Related Systems: Lithiation of 2-bromo-1,1′-biphenyl with n-butyllithium in anhydrous ether, followed by addition of phosphine chlorides, yields phosphine ligands after purification.

- This method is robust and moderately high yielding, suggesting a potential route for preparing related phosphine-arsine ligands by substituting arsenic-containing nucleophiles.

Preparation of Chloro(phenyl)phosphine Intermediates

- Chloro(phenyl)phosphine, a potential intermediate, can be prepared by deoxygenation of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300–600 °C) under inert or elevated pressure conditions.

- This intermediate can then be reacted with diphenylarsinoethyl precursors to build the desired this compound compound.

- Reaction Details:

| Step | Reactants | Conditions | Product Yield/Notes |

|---|---|---|---|

| 1 | Diphenylphosphinic chloride + Triphenylphosphine | 350–450 °C, 1–30 h, inert atmosphere | Chloro(diphenyl)phosphine (27% yield reported) |

| 2 | Chloro(diphenyl)phosphine + Diphenylarsinoethyl nucleophile | Controlled temperature, inert atmosphere | This compound (expected) |

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct synthesis via diphenylarsine + phosphine precursor | Diphenylarsine, phenylphosphine derivatives | Inert atmosphere, moderate temperature | Straightforward, direct | Requires careful handling of arsenic |

| Lithiation and nucleophilic addition (analogous) | Aryl bromide, n-butyllithium, phosphine chloride | Anhydrous ether, low temperature | Robust, moderately high yield | Requires air/moisture-free conditions |

| Preparation via chloro(phenyl)phosphine intermediate | Diphenylphosphinic chloride, triphenylphosphine | High temperature (300–600 °C), inert or elevated pressure | Access to reactive intermediate | High temperature, specialized equipment |

Research Findings and Analysis

- The lithiation/nucleophilic addition sequence is a well-established, operationally simple method for preparing bulky phosphine ligands with high purity and reasonable yields.

- Direct synthesis involving diphenylarsine and phosphorus precursors is less documented but is the most plausible approach for this compound, given the compound’s dual arsenic-phosphorus nature.

- The preparation of chloro(phenyl)phosphine intermediates at elevated temperatures provides a valuable synthetic handle for subsequent coupling with arsenic-containing groups.

- Handling and purification require strict inert atmosphere techniques and careful temperature control to avoid decomposition or side reactions, especially due to arsenic toxicity and phosphorus reactivity.

Chemical Reactions Analysis

General Reactivity Trends

Phosphines with arsenic substituents may exhibit reactivity patterns similar to phosphine ligands in coordination chemistry. Key reaction pathways could include:

-

Coordination to metals : Phosphine ligands often bind transition metals (e.g., gold, palladium), forming complexes that catalyze alkene or alkyne transformations .

-

Oxidation : Phosphines are prone to oxidation, forming phosphine oxides, though arsenic substituents may stabilize the molecule .

-

Nucleophilic substitution : The arsenic centers may undergo reactions with electrophiles, though specific examples are not documented.

Comparison with Analogous Compounds

While direct data is unavailable, insights can be drawn from related phosphine ligands:

Research Gaps

The lack of reported reactions highlights critical gaps:

-

Coordination studies : No data on metal-binding affinities or catalytic activity.

-

Mechanistic insights : Unclear how arsenic substituents influence reactivity (e.g., steric effects, electronic interactions).

-

Environmental fate : No information on degradation pathways or stability under ambient conditions.

Recommendations for Further Study

-

Synthetic investigations : Explore reactions with metal precursors (e.g., AuCl, PdCl₂) to probe ligand behavior.

-

Oxidative stability : Compare reactivity of the target compound with simpler phosphines under identical conditions.

-

Computational modeling : Use DFT to predict coordination modes or oxidation pathways.

References Wikipedia. Bis(diphenylphosphinoethyl)phenylphosphine. ACS Publications. Bisbiphenyl Phosphines: Structure and Synthesis of Gold(I) Alkene Complexes. PubChem. This compound. Beilstein Journal of Organic Chemistry. Preparation of phosphines through C–P bond formation.

Scientific Research Applications

Catalytic Applications

1.1. Ligand in Transition Metal Catalysis

Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine serves as a highly effective ligand in numerous transition metal-catalyzed reactions. Its chelating ability enhances the reactivity and selectivity of metal catalysts, particularly palladium and ruthenium complexes.

- Palladium-Catalyzed Reactions : This compound is utilized in various palladium-catalyzed reactions, such as:

- Suzuki-Miyaura Coupling : Facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

- Buchwald-Hartwig Cross Coupling : Used for the formation of C-N bonds, particularly in the synthesis of amines from aryl halides and amines.

- Heck Reaction : Involves the coupling of alkenes with aryl halides to produce substituted alkenes.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Aryl halides + Boronic acids → Biaryl compounds |

| Buchwald-Hartwig Cross Coupling | Aryl halides + Amines → Substituted amines |

| Heck Reaction | Alkenes + Aryl halides → Substituted alkenes |

1.2. Carbonylation Reactions

The compound is also employed in carbonylation reactions, where it facilitates the formation of carbonyl compounds from aryl halides and carbon monoxide. This application is crucial for synthesizing pharmaceuticals and agrochemicals.

Material Science Applications

2.1. Luminescent Materials

Recent studies have shown that this compound can participate in the formation of luminescent materials through aurophilic interactions. These materials exhibit unique optical properties that are valuable in photonic applications.

- Case Study : Research on luminescent salts formed from this compound demonstrated significant luminescence under UV light, indicating potential applications in light-emitting devices and sensors .

Environmental Applications

3.1. Green Chemistry Initiatives

The use of this compound as a ligand in greener synthetic methodologies has been explored. Its role in facilitating hydrogen borrowing methodologies allows for more sustainable synthesis routes by minimizing waste and reducing the need for hazardous reagents.

Biological Applications

While primarily known for its chemical applications, there is emerging interest in the biological implications of phosphine compounds, including their potential roles as therapeutic agents or in drug delivery systems.

Mechanism of Action

The mechanism of action of BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .

Comparison with Similar Compounds

Structural and Electronic Differences

Phosphine vs. Arsino Substitution

- Bis(2-(diphenylphosphino)ethyl)phenylphosphine (CAS 23582-02-7): A direct phosphorus analog, this ligand replaces arsenic with phosphorus in the diphenylarsino groups. Its molecular weight is 534.54 g/mol . The absence of arsenic reduces electron-donating strength, which may alter metal-ligand bond stability and catalytic activity.

- 1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate phosphine ligand (CAS 1663-45-2). Its smaller backbone and all-phosphorus structure make it more rigid and less electron-rich compared to the arsenic-containing compound .

- Tris(2-(diphenylphosphino)ethyl)phosphine: A triphosphine ligand with three diphenylphosphinoethyl arms. Its higher denticity and phosphorus-only framework contrast with the mixed arsenic-phosphorus coordination in the target compound .

| Property | Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | DPPE |

|---|---|---|---|

| Molecular Weight (g/mol) | 663.44 | 534.54 | 396.39 |

| Melting Point (°C) | 121–126 | 121–126 | 123–128 |

| Key Atoms | As, P | P | P |

| Electron Donor Strength | High (due to As) | Moderate | Moderate |

Electronic Effects

Arsenic’s lower electronegativity (2.18 vs. This property is critical in catalysis, where electron-rich environments favor oxidative addition steps .

Commercial Availability and Cost

- The arsenic-containing ligand is listed in catalogs (e.g., Kanto Reagents) at JPY 11,200/g, reflecting its niche status. In contrast, DPPE and DPPF (1,1'-bis(diphenylphosphino)ferrocene) are cheaper (~JPY 9,600/5g) due to broader demand in catalysis .

Biological Activity

Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine, also known as Triphos, is an organophosphorus compound that has garnered attention for its unique biological activities and applications in various fields, particularly in coordination chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including synthesis, structure, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 534.56 g/mol. It is characterized as a white solid that is sensitive to air. The compound acts as a tridentate ligand, capable of forming stable complexes with various transition metals, which enhances its utility in biological systems.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C34H33P3 |

| Molecular Weight | 534.56 g/mol |

| Appearance | White solid |

| Melting Point | 130-132 °C |

| Purity | 99% |

Synthesis

The synthesis of this compound typically involves the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction can be summarized as follows:

This method allows for the production of the compound in a controlled manner, ensuring high purity and yield.

Coordination Chemistry

This compound exhibits significant biological activity primarily through its ability to form metal complexes. These complexes have been studied for their catalytic properties and potential therapeutic applications.

-

Anticancer Activity :

Research has shown that metal complexes formed with Triphos exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that platinum complexes with Triphos demonstrate enhanced anticancer activity compared to other phosphine ligands due to their ability to interact with cellular targets effectively . -

Enzyme Inhibition :

Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression. These compounds can disrupt the function of enzymes like chymotrypsin, leading to reduced tumor growth in experimental models . -

Nanoparticle Functionalization :

The use of Triphos in the functionalization of gold nanoparticles (AuNPs) has been explored for targeted drug delivery systems. The phosphine ligands enhance the stability and biocompatibility of AuNPs, allowing for selective targeting of cancer cells while minimizing toxicity to healthy tissues .

Case Studies

- Study on Gold Nanoparticles : A study demonstrated that antibody-functionalized AuNPs using Triphos could selectively target cancer cells, significantly reducing cytotoxicity while promoting therapeutic effects upon intracellular activation .

- Metal Complexes : Research into various metal complexes formed with Triphos revealed that they possess unique optical properties, making them suitable candidates for applications in photovoltaics and nanomaterials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include the controlled addition of arsenic-containing precursors to phosphine intermediates, with temperature optimization (e.g., reflux conditions) to enhance yield. Purification via column chromatography or recrystallization is critical, as impurities can affect ligand coordination behavior . Monitoring reaction progress using NMR spectroscopy helps identify intermediate species and confirm product formation.

Q. What handling and storage protocols are recommended to ensure the stability of this ligand?

- Methodological Answer : The ligand should be stored in airtight containers under inert gas (e.g., argon) at temperatures between 0–6°C to minimize degradation. Exposure to moisture or oxygen must be avoided, as these can lead to oxidation or hydrolysis. Handling in gloveboxes or Schlenk lines is advised for air-sensitive reactions. Safety protocols, including PPE (gloves, lab coats) and fume hood use, are essential due to potential arsenic toxicity .

Advanced Research Questions

Q. How can the coordination behavior of this compound in transition metal complexes be characterized?

- Methodological Answer : Multinuclear NMR (, , ) is critical for analyzing ligand-metal binding modes. X-ray crystallography provides definitive structural insights into coordination geometry (e.g., monodentate vs. chelating). Comparative studies using IR spectroscopy can identify shifts in vibrational modes (e.g., P–As or P–C bonds) upon metal coordination. Electrochemical methods (cyclic voltammetry) may reveal electronic effects of arsenic substitution on redox-active metal centers .

Q. What catalytic advantages does this ligand offer in asymmetric hydrogenation compared to all-phosphorus analogs?

- Methodological Answer : The arsenic atoms introduce stronger σ-donor and weaker π-acceptor properties compared to phosphorus, potentially altering metal center electron density and enantioselectivity. Researchers should design experiments comparing turnover frequencies (TOFs) and enantiomeric excess (ee) values in hydrogenation reactions (e.g., ketone reduction) using chiral metal complexes. Systematic ligand substitution studies (e.g., replacing As with P) can isolate steric/electronic contributions .

Q. How can contradictory literature reports on ligand reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (solvent polarity, base strength, temperature). A meta-analysis of published data, combined with controlled reproducibility studies, is recommended. For example, testing the ligand’s performance in Suzuki-Miyaura coupling under standardized conditions (e.g., Pd/Pd ratios, solvent systems) while quantifying byproducts (e.g., homocoupling) via GC-MS or HPLC .

Data Contradiction Analysis

Q. Why do studies report differing catalytic efficiencies for this ligand in CO reduction reactions?

- Methodological Answer : Discrepancies may stem from variations in electrochemical setups (e.g., electrolyte composition, electrode materials). Researchers should replicate experiments using controlled parameters (e.g., CO saturation levels, applied potentials) and employ in situ spectroscopic techniques (FTIR, Raman) to monitor intermediate species. Comparing Faradaic efficiencies and product distributions across studies can identify systemic biases .

Experimental Design Considerations

Q. What strategies mitigate arsenic leaching during catalytic cycles?

- Methodological Answer : Leaching can be minimized by optimizing metal-ligand binding strength through pre-catalyst design (e.g., using Ru or Ir centers with stronger As–M bonds). Post-reaction analysis via ICP-MS or XPS quantifies arsenic loss. Immobilizing the ligand on solid supports (e.g., silica nanoparticles) enhances recyclability and reduces leaching .

Comparative Studies

Q. How does the steric profile of this compound compare to bis-phosphine ligands like BINAP?

- Methodological Answer : Computational modeling (DFT) can calculate Tolman cone angles to quantify steric bulk. Experimentally, comparing catalytic outcomes in sterically demanding reactions (e.g., bulky substrate hydrogenation) reveals differences. Crystal structure overlays of metal complexes provide visual comparisons of ligand spatial demands .

Safety and Environmental Considerations

Q. What are the ecotoxicological implications of using arsenic-containing ligands in large-scale research?

- Methodological Answer : Toxicity assessments should follow OECD guidelines (e.g., Daphnia magna acute toxicity tests). Waste disposal must comply with EPA regulations for arsenic-containing compounds, including neutralization and solidification before landfill disposal. Alternative ligand design (e.g., biodegradable backbones) can reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.